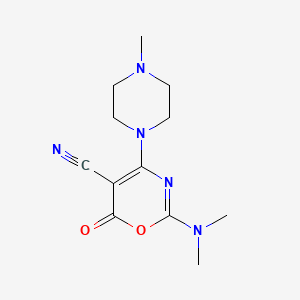![molecular formula C17H14ClNO B2594156 3-[(4-Chlorobenzyl)oxy]-2-methylquinoline CAS No. 861206-10-2](/img/structure/B2594156.png)
3-[(4-Chlorobenzyl)oxy]-2-methylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-Chlorobenzyl)oxy]-2-methylquinoline is a chemical compound with the molecular formula C17H14ClNO . It is also known as 4-Chlorobenzyl 2-Methyl-3-Quinolinyl Ether .
Molecular Structure Analysis
The molecular structure of 3-[(4-Chlorobenzyl)oxy]-2-methylquinoline consists of a quinoline ring with a methyl group at the 2-position and a 4-chlorobenzyl group attached via an ether linkage at the 3-position .Aplicaciones Científicas De Investigación
Optoelectronic and Charge Transport Properties
A study by Irfan et al. (2020) investigated the structural, electronic, optical, and charge transport properties of hydroquinoline derivatives, including compounds similar to 3-[(4-Chlorobenzyl)oxy]-2-methylquinoline. They found that these compounds exhibit efficient multifunctional material characteristics with potential in optoelectronics.
Antioxidant Efficiency in Lubricating Greases
The antioxidant efficiency of quinolinone derivatives, related to 3-[(4-Chlorobenzyl)oxy]-2-methylquinoline, was explored in lubricating greases by Hussein et al. (2016). They observed significant inhibition of oxidation, suggesting these compounds' potential in enhancing lubricant performance.
Corrosion Inhibition Properties
Research by Kadhim et al. (2017) evaluated similar quinoline derivatives for their corrosion inhibition properties on metals, finding high inhibition efficiency. This suggests potential applications in protecting metals from corrosion.
Nonlinear Optical and Electronic Properties
A study on a novel derivative of heteroannulated chromone, similar to 3-[(4-Chlorobenzyl)oxy]-2-methylquinoline, by Halim & Ibrahim (2017) revealed significant insights into the nonlinear optical properties and electronic structure, indicating potential in photonic and electronic applications.
Anti-diabetic and Antioxidant Activities
Murugavel et al. (2017) synthesized novel chloroquinoline derivatives and found them effective as antioxidants and potential anti-diabetic agents. This indicates the possible therapeutic applications of 3-[(4-Chlorobenzyl)oxy]-2-methylquinoline and its derivatives.
Antimicrobial Activity
Research on 2-chloro-6-methylquinoline hydrazone derivatives, closely related to 3-[(4-Chlorobenzyl)oxy]-2-methylquinoline, showed significant antimicrobial activity, as indicated by Bawa et al. (2009). This suggests the potential use of these compounds in developing new antimicrobial agents.
Anticancer Activity
A study by Talaat et al. (2022) on oxazolo and oxazinoquinolinone derivatives, related to 3-[(4-Chlorobenzyl)oxy]-2-methylquinoline, revealed promising anticancer activity against specific cell lines, indicating potential therapeutic uses in cancer treatment.
Propiedades
IUPAC Name |
3-[(4-chlorophenyl)methoxy]-2-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO/c1-12-17(10-14-4-2-3-5-16(14)19-12)20-11-13-6-8-15(18)9-7-13/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOEUZTGLEQYFPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C=C1OCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-(Pyridin-2-YL)piperazin-1-YL]methyl}aniline](/img/structure/B2594073.png)
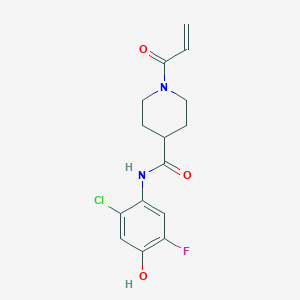
![(2Z)-N-(2,3-dimethylphenyl)-2-[(phenylsulfonyl)hydrazono]-2H-chromene-3-carboxamide](/img/structure/B2594078.png)
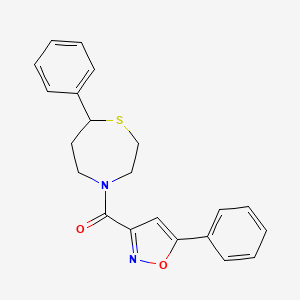
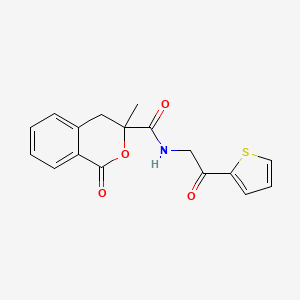

![6-(azepan-1-ylsulfonyl)-4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2594084.png)
![4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(4-butylphenyl)pyrrolidin-2-one](/img/structure/B2594086.png)
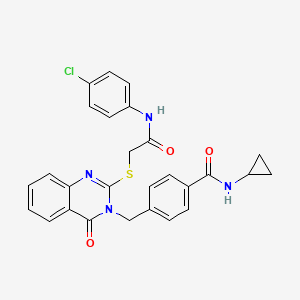
![N-(3,4-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2594088.png)


